Allylpyrocatechol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Allylpyrocatechol is an antioxidant, attenuating collagen-induced arthritis via attenuation of oxidative stress secondary to modulation of the MAPK, JAK/STAT, and Nrf2/HO-1 pathways.

科学的研究の応用

Antibacterial Applications

APC has demonstrated significant antibacterial properties, particularly against oral pathogens. Studies have reported its effectiveness against strains such as Streptococcus sanguinis, Streptococcus mutans, and Candida albicans.

- In Vitro Studies : A study showed that APC exhibited an inhibition zone of 11.85 mm against S. sanguinis at a concentration of 1%, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 39.1 μg/mL and 78.1 μg/mL, respectively .

- Mechanism of Action : APC's antibacterial action is primarily attributed to its ability to inhibit the MurA enzyme, crucial for bacterial cell wall synthesis . In silico docking studies indicated that APC derivatives have binding affinities stronger than traditional antibiotics like fosfomycin .

Table 1: Antibacterial Activity of this compound

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Streptococcus sanguinis | 11.85 | 39.1 | 78.1 |

| Streptococcus mutans | Not specified | 400 | Not specified |

| Candida albicans | Not specified | Not specified | Not specified |

Antifungal Applications

APC has shown promising antifungal activity, particularly against Candida albicans.

- Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : Research indicated that APC's low water solubility limits its clinical use. However, formulation into SNEDDS improved its solubility and maintained antifungal efficacy comparable to nystatin .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Concentration (mg/mL) | Efficacy Comparison |

|---|---|---|

| Candida albicans | 1 | Similar to nystatin |

Antioxidant Properties

APC exhibits notable antioxidant activity, which contributes to its anti-inflammatory effects.

- Mechanism : It reduces oxidative stress by decreasing reactive oxygen species generation in macrophages . This property is essential for its protective role against gastric ulcers induced by indomethacin, as it enhances mucin production and reduces oxidative damage .

Table 3: Antioxidant Activity of this compound

| Parameter | Effect Observed |

|---|---|

| Reactive Oxygen Species Reduction | Significant decrease |

| Mucin Production | Enhanced |

Anti-inflammatory Applications

The anti-inflammatory potential of APC has been linked to its antioxidant properties.

- Gastric Ulcer Protection : In animal models, APC demonstrated a protective effect against indomethacin-induced gastric ulcers through its antioxidative properties and mucin enhancement capabilities .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of APC was tested against various oral pathogens. The results confirmed its potent inhibitory effects, particularly against S. sanguinis, establishing APC as a viable candidate for developing natural antibacterial agents.

Case Study 2: Formulation Development

The development of SNEDDS for APC marked a significant advancement in enhancing its bioavailability for antifungal applications. This formulation not only improved solubility but also retained effective antifungal activity against C. albicans, showcasing the potential for clinical applications in treating oral infections.

化学反応の分析

Structural Modifications and Derivatives

Allylpyrocatechol’s structure allows for diverse chemical modifications, as demonstrated in structure–activity relationship studies:

Reaction Mechanisms

A. MurA Enzyme Inhibition

this compound derivatives interact with MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a bacterial cell wall biosynthesis enzyme:

-

Binding : Arg232A and Ala297A residues form hydrogen bonds and hydrophobic interactions.

-

Affinity : Binding energy of −5.4 kcal/mol (stronger than fosfomycin’s −4.6 kcal/mol) .

B. Antioxidant Activity

-

Mechanism : Scavenges free radicals via phenolic hydroxyl groups.

-

Docking : Binds SOD, CAT, and GSHPx enzymes with affinities of −4.3, −6.8, and −4.5 kcal/mol, respectively .

Key Findings

-

Synthesis Flexibility : this compound is synthesized from resorcinol, eugenol, or methyl eugenol, with variations in reaction conditions (e.g., temperature, catalysts) yielding different derivatives .

-

Structure–Activity Insights :

-

Enzyme Interactions : Exhibits strong binding to MurA, SOD, CAT, and GSHPx, positioning it as a multifunctional inhibitor .

特性

CAS番号 |

1125-74-2 |

|---|---|

分子式 |

C9H10O2 |

分子量 |

150.17 g/mol |

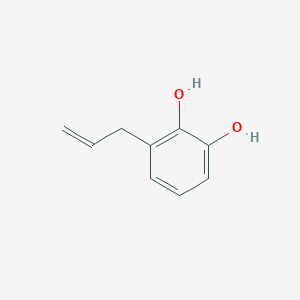

IUPAC名 |

3-prop-2-enylbenzene-1,2-diol |

InChI |

InChI=1S/C9H10O2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,10-11H,1,4H2 |

InChIキー |

PARWTEYYJSDGQM-UHFFFAOYSA-N |

SMILES |

C=CCC1=C(C(=CC=C1)O)O |

正規SMILES |

C=CCC1=C(C(=CC=C1)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Allylpyrocatechol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。